7-chloro-4-methyl-2-oxo-2H-chromen-6-yl pentanoate
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Overview
Description
- This compound has garnered attention due to its diverse biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, and antioxidant properties. It also exhibits significant anticancer activity.
- Researchers have explored its potential applications in various fields, making it an intriguing molecule.
7-chloro-4-methyl-2-oxo-2H-chromen-6-yl pentanoate: is a chemical compound with a complex name, but let’s break it down:
Preparation Methods
- The synthesis of 7-chloro-4-methyl-2-oxo-2H-chromen-6-yl pentanoate involves an O-acylation reaction.
- Here’s the synthetic route:
- Start with 7-hydroxy-2H-chromen-2-one (also known as coumarin) as the precursor.
- React it with 4-chlorobenzoyl chloride in dichloromethane, using a slight excess of triethylamine as a base.
- The reaction occurs at 20 °C for 1 hour, yielding the desired ester in 88% yield .
- Industrial production methods may involve scaling up this process while ensuring safety and efficiency.
Chemical Reactions Analysis
- Common reagents include oxidizing agents, nucleophiles, and acid/base catalysts.
- Major products depend on the specific reaction conditions.
7-chloro-4-methyl-2-oxo-2H-chromen-6-yl pentanoate: can undergo various reactions:
Scientific Research Applications
Chemistry: Used as a building block for novel compounds.
Biology: Investigated for its biological effects, including potential anticancer properties.
Medicine: Explored for therapeutic applications.
Industry: May find use in materials science or as a starting material for other syntheses.
Mechanism of Action
- The exact mechanism by which 7-chloro-4-methyl-2-oxo-2H-chromen-6-yl pentanoate exerts its effects depends on the specific context (e.g., anticancer activity).
- It likely interacts with molecular targets or pathways involved in cell growth, inflammation, or oxidative stress.
Comparison with Similar Compounds
- While I don’t have a specific list of similar compounds, it’s worth noting that the unique combination of chloro substitution, methyl group, and ester functionality sets this compound apart.
- Researchers may compare it to related chromenones or coumarin derivatives.
Properties
Molecular Formula |
C15H15ClO4 |
---|---|
Molecular Weight |
294.73 g/mol |
IUPAC Name |
(7-chloro-4-methyl-2-oxochromen-6-yl) pentanoate |
InChI |
InChI=1S/C15H15ClO4/c1-3-4-5-14(17)20-13-7-10-9(2)6-15(18)19-12(10)8-11(13)16/h6-8H,3-5H2,1-2H3 |
InChI Key |
AAVHBVYGUIFLCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC1=C(C=C2C(=C1)C(=CC(=O)O2)C)Cl |
Origin of Product |
United States |
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